5,8-Dihydronaphthalene-1,4-diyl diacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58851-76-6 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(4-acetyloxy-5,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-9(15)17-13-7-8-14(18-10(2)16)12-6-4-3-5-11(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
XVBYYBJLKRDWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2CC=CCC2=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5,8 Dihydronaphthalene 1,4 Diyl Diacetate
Transformations Involving the Acetate (B1210297) Groups
The two acetate groups attached to the dihydronaphthalene skeleton at positions 1 and 4 are susceptible to a variety of nucleophilic substitution reactions. These transformations allow for the selective modification or complete removal of the ester functionalities, providing pathways to a range of derivatives.
The hydrolysis of the diacetate can be controlled to achieve selective removal of one of the two acetate groups. This selective monodeacetylation is a valuable strategy for the synthesis of mono-hydroxylated dihydronaphthalene derivatives. The success of such a selective transformation often relies on careful control of reaction conditions, such as the stoichiometry of the base, temperature, and reaction time. While specific studies on 5,8-dihydronaphthalene-1,4-diyl diacetate are not prevalent, analogous systems like diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates demonstrate that selective monohydrolysis of symmetric diesters can be achieved using a controlled amount of a base like sodium hydroxide (B78521) in a mixed solvent system. mdpi.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can also play a crucial role in achieving high selectivity. mdpi.com
Transesterification, the exchange of the acetyl group with another acyl group, can be accomplished by treating the diacetate with an alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of different ester functionalities, thereby modifying the properties of the molecule.
Table 1: Representative Conditions for Selective Monodeacetylation
| Reagent/Catalyst | Solvent | Temperature (°C) | Potential Outcome |
| 1.2 equiv. NaOH | Water/Ethanol | Room Temperature | Selective formation of 5-acetoxy-5,8-dihydronaphthalen-1-ol |
| 1.0 equiv. TEAB | Water/Ethanol | Room Temperature | Enhanced selectivity for the monoester due to ion pair formation mdpi.com |
| Lipase (B570770) | Buffer/Organic Solvent | 30-40 | Enzymatic and potentially highly selective monohydrolysis |
Note: This table is based on general principles of selective hydrolysis of diesters and provides hypothetical conditions for this compound.
The ester carbonyls of this compound are electrophilic centers that can be attacked by a variety of nucleophiles. Bifunctional nitrogen nucleophiles, such as hydrazine (B178648) and its derivatives, can react with the diacetate to form heterocyclic structures. For instance, the reaction with hydrazine could potentially lead to the formation of a pyridazinedione fused to the dihydronaphthalene core, following the displacement of both acetate groups. The reaction of hydrazines with β-dicarbonyl compounds is known to yield pyrazoles and pyrazolines, suggesting that with δ-dicarbonyl equivalents like the present diacetate, the formation of a six-membered diazine ring is plausible. researchgate.net The formation of hydrazones is a key step in the Wolff-Kishner reduction, where a carbonyl is completely reduced to a methylene (B1212753) group. libretexts.org While this diacetate does not possess a carbonyl group for direct hydrazone formation, the reaction with hydrazine highlights the reactivity of nitrogen nucleophiles. libretexts.org
Table 2: Potential Products from Nucleophilic Substitution with Bifunctional Nucleophiles
| Nucleophile | Potential Product |
| Hydrazine (H₂NNH₂) | Dihydronaphtho[1,8-de]pyridazine-1,4-dione |
| Ethylenediamine (H₂NCH₂CH₂NH₂) | Dihydronaphtho[1,8-de] nih.govacs.orgdiazepine-1,4-dione |
| Hydroxylamine (H₂NOH) | N,N'-(5,8-dihydronaphthalene-1,4-diyl)bis(hydroxyacetamide) |
Note: The products in this table are hypothetical and based on the expected reactivity of the diacetate with the specified nucleophiles.
Reactions of the Dihydronaphthalene Core
The dihydronaphthalene core of the molecule contains a diene system and benzylic positions, which are all potential sites for chemical transformations.
The dihydronaphthalene system can be viewed as an adduct from a Diels-Alder reaction between a benzene (B151609) derivative and a dienophile. Under thermal or photolytic conditions, it may undergo a retro-Diels-Alder reaction. For this compound, a retro-Diels-Alder reaction would be expected to yield a naphthalene (B1677914) derivative and a molecule of vinyl acetate. The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and its reversible nature, the retro-Diels-Alder reaction, can be used to generate strained or reactive olefins. chegg.com
Conversely, the conjugated diene system within the 5,8-dihydronaphthalene core can itself act as a diene in a Diels-Alder reaction with a suitable dienophile. The reactivity in such cycloadditions would be influenced by the electron-donating or -withdrawing nature of the acetate groups. The intramolecular dehydro-Diels-Alder reaction of styrene-ynes is a modern synthetic method that can lead to the formation of aryldihydronaphthalene lignans, showcasing the utility of Diels-Alder type strategies in synthesizing complex dihydronaphthalene structures. nih.govnih.gov
While olefin metathesis directly on the dihydronaphthalene core of the title compound is not widely reported, the synthesis of the core structure can be achieved through ring-opening reactions of oxabicyclic alkenes. cymitquimica.com These reactions, often catalyzed by transition metals like rhodium or palladium, provide an efficient route to functionalized dihydronaphthalenes. cymitquimica.com The asymmetric ring-opening of oxabicyclic alkenes allows for the enantioselective synthesis of these valuable intermediates. cymitquimica.com
Olefin metathesis is a versatile reaction for the formation of carbon-carbon double bonds and has found broad applications in organic synthesis. guidechem.com Its application to dihydronaphthalene derivatives could potentially lead to ring-opening metathesis polymerization or cross-metathesis with other olefins to introduce new functional groups.
The dihydronaphthalene core is amenable to a variety of catalytic functionalizations.
Catalytic Hydrogenation: The double bonds in the dihydronaphthalene ring can be selectively hydrogenated. Depending on the catalyst and reaction conditions, either partial hydrogenation to a tetrahydronaphthalene derivative or complete hydrogenation to a decahydronaphthalene (B1670005) derivative can be achieved. google.comwikipedia.org Nickel-based catalysts are often employed for the complete hydrogenation of naphthalene and its derivatives. google.com
Catalytic Oxidation: The olefinic bonds can be oxidized to form epoxides or diols. Reagents like meta-chloroperoxybenzoic acid (mCPBA) can be used for epoxidation. chegg.com The benzylic positions are also susceptible to oxidation. Microbial oxidation of 1,2-dihydronaphthalene (B1214177) by Sphingomonas yanoikuyae strains has been shown to yield a variety of hydroxylated products, demonstrating the potential for regioselective and stereoselective enzymatic oxidations. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds of the dihydronaphthalene core represents a modern and efficient way to introduce new substituents. Rhodium-catalyzed C-H activation of 1,2-dihydronaphthalenes with vinylcarbenoids has been shown to proceed with high diastereoselectivity and enantioselectivity. acs.org These reactions can lead to the formation of complex polycyclic structures. nih.govacs.org The regioselectivity of C-H functionalization on naphthalene systems can often be controlled by using directing groups. researchgate.netresearchgate.net
Table 3: Overview of Catalytic Functionalizations of the Dihydronaphthalene Core
| Reaction Type | Catalyst/Reagent | Product Type |
| Hydrogenation | Pd/C, H₂ | Tetrahydronaphthalene or Decahydronaphthalene derivative |
| Oxidation | mCPBA | Epoxide derivative |
| C-H Functionalization | Rh₂(S-DOSP)₄ | Allylic C-H insertion product acs.org |
| Dioxygenation | Sphingomonas yanoikuyae | cis-dihydrodiol derivative nih.gov |
Catalytic Functionalizations
C-H Functionalization Strategies on Dihydronaphthalenes
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, allowing for the introduction of new functional groups without the need for pre-installed reactive handles. mdpi.com In the context of dihydronaphthalenes, C-H functionalization opens avenues for creating diverse molecular structures. Research has demonstrated that two primary strategies involving organometallic complexes are employed for such transformations. The first is the classic "C-H activation" where a metal inserts into the C-H bond. The second involves the insertion of a transition metal-bound fragment, such as a carbene, into the C-H bond. nih.gov
Metallocarbene intermediates, generated from the reaction between rhodium(II) carboxylates and donor/acceptor-substituted diazo compounds, have been shown to undergo highly diastereo- and enantioselective intermolecular insertions into C-H bonds. nih.gov The presence of a donor group, such as a vinyl or aryl group, is crucial for these reactions to proceed with high selectivity. nih.gov A significant advancement in this area is the discovery that when an allylic C-H bond reacts with a vinylcarbenoid, the C-H insertion can be followed by a Cope rearrangement. nih.gov
Studies on 1,2-dihydronaphthalenes have revealed that dirhodium tetrakis((S)-N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4) can catalyze a formal double C-H activation when reacted with an excess of methyl vinyldiazoacetates, leading to the formation of four new stereogenic centers with high stereoselectivity. researchgate.net The mechanism for this transformation is complex, involving a combined C-H activation/Cope rearrangement followed by a retro-Cope rearrangement. researchgate.net Furthermore, the introduction of a methoxy (B1213986) group at the 6-position of the dihydronaphthalene has been found to facilitate benzylic C-H insertion, resulting in higher product yields. researchgate.net
| Catalyst | Reactant | Product | Key Features |
| Rhodium(II) carboxylates | Dihydronaphthalene, Donor/acceptor-substituted diazo compounds | C-H insertion product | Highly diastereo- and enantioselective intermolecular insertions into C-H bonds. nih.gov |
| Rh2(S-DOSP)4 | 1,2-Dihydronaphthalenes, Methyl vinyldiazoacetates | Double C-H activation product | Generation of four new stereogenic centers with very high stereoselectivity. researchgate.net |
Transition Metal-Catalyzed Transformations (e.g., rhodium(II)-catalyzed reactions)
Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient and selective pathways for a wide array of chemical transformations. nih.gov In the chemistry of dihydronaphthalenes, rhodium(II) catalysts have proven particularly effective, especially in reactions involving diazo compounds.
For example, the combination of methyl 2-diazopent-3-enoate and Rh2(S-DOSP)4 is highly selective for the combined C-H activation/Cope rearrangement of 1,2-dihydronaphthalenes. nih.gov Conversely, using methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate with Rh2(S-PTAD)4 strongly favors cyclopropanation. nih.gov These catalyst-reactant pairings are so effective that they can be used for enantiodivergent reactions on racemic mixtures of dihydronaphthalenes, where one enantiomer undergoes C-H activation/Cope rearrangement and the other undergoes cyclopropanation. nih.gov
The decomposition of 2-diazo-1,3-indandione by rhodium(II) acetate in the presence of various substrates also showcases the versatility of rhodium catalysis. epa.gov While not a dihydronaphthalene, this related chemistry illustrates that rhodium carbenoids readily undergo C-H insertion and cyclopropanation reactions. epa.gov
| Catalyst | Diazo Compound | Dihydronaphthalene | Predominant Reaction |
| Rh2(S-DOSP)4 | Methyl 2-diazopent-3-enoate | 1,2-Dihydronaphthalenes | Combined C-H activation/Cope rearrangement. nih.gov |
| Rh2(S-PTAD)4 | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | 1,2-Dihydronaphthalenes | Cyclopropanation. nih.gov |
| Rh2(S-PTAD)4 | Methyl 2-diazopent-3-enoate | 1,2-Dihydronaphthalenes | Strongly favors cyclopropanation. nih.gov |
| Rh2(S-DOSP)4 | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | 1,2-Dihydronaphthalenes | Strongly favors combined C-H activation/Cope rearrangement. nih.gov |
Cyclopropanation Reactions of Dihydronaphthalene Double Bonds
Cyclopropanation of the double bonds in dihydronaphthalenes is a valuable transformation for introducing a three-membered ring into the molecular framework, leading to structurally complex and useful building blocks. nih.gov Transition metal catalysts, particularly those based on rhodium(II), are highly effective in mediating these reactions.
As mentioned previously, the reaction of dihydronaphthalenes with vinyldiazoacetates in the presence of rhodium(II) catalysts can lead to cyclopropanation products. nih.gov The selectivity between cyclopropanation and C-H functionalization is highly dependent on the choice of catalyst and diazo compound. nih.gov For instance, the combination of methyl 2-diazopent-3-enoate with Rh2(S-PTAD)4 strongly favors the formation of cyclopropanes. nih.gov
The stereochemistry of the cyclopropanation reaction is also subject to catalyst control. In reactions with chiral rhodium(II) catalysts, high enantioselectivity can be achieved. For example, the cyclopropane (B1198618) product from the reaction of a dihydronaphthalene with a silyloxyvinyldiazoacetate catalyzed by Rh2(S-PTAD)4 was formed with very high enantioselectivity. nih.gov The steric properties of the diazoacetate also play a role; more sterically demanding vinyldiazoacetates can lead to higher diastereoselectivity in the cyclopropanation. nih.gov
| Catalyst | Diazo Compound | Outcome | Enantioselectivity |
| Rh2(S-PTAD)4 | Methyl 2-diazopent-3-enoate | Favors cyclopropanation | - |
| Rh2(S-PTAD)4 | Silyloxyvinyldiazoacetate | Cyclopropanation | Very high (e.g., 96% ee). nih.gov |
Rearrangement Pathways (e.g., Cope rearrangements)
A notable rearrangement pathway accessible to dihydronaphthalene derivatives is the Cope rearrangement, particularly in conjunction with C-H functionalization reactions. When an allylic C-H bond of a dihydronaphthalene reacts with a rhodium-stabilized vinylcarbenoid, the initial C-H insertion event can be intercepted by a Cope rearrangement. nih.gov This combined C-H activation/Cope rearrangement sequence is a powerful method for constructing complex molecular frameworks with high stereocontrol. researchgate.net
Computational studies have indicated that this reaction is initiated by a hydride transfer from an allylic position on the dihydronaphthalene to the carbenoid, which is then rapidly followed by C-C bond formation. researchgate.net The selectivity of this pathway over simple C-H insertion or cyclopropanation is highly dependent on the catalyst and the substituents on the vinyldiazoacetate. nih.gov For example, the Rh2(S-DOSP)4-catalyzed reaction of 1,2-dihydronaphthalenes with methyl 2-diazopent-3-enoate favors the combined C-H activation/Cope rearrangement. nih.gov
This tandem reaction is particularly useful in synthetic applications as it can install multiple stereocenters in a single step with high selectivity. The challenging stereochemistry of certain natural products has been successfully addressed using this methodology, where the key stereocenters are installed with the correct configuration through this combined process. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5,8 Dihydronaphthalene 1,4 Diyl Diacetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5,8-Dihydronaphthalene-1,4-diyl diacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Analysis and Connectivity
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. For this compound, these techniques would provide the initial framework for its structural confirmation.
¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings. The expected signals for this compound would include:
Aromatic Protons: Signals corresponding to the protons on the aromatic ring, typically found in the downfield region (around 7.0-7.5 ppm). The specific splitting pattern would confirm their relative positions (ortho, meta).
Olefinic Protons: Resonances for the protons on the double bond of the dihydro-moiety (likely in the 5.5-6.5 ppm range).
Aliphatic Protons: Signals for the methylene (B1212753) (CH₂) protons in the dihydronaphthalene ring system, which would appear further upfield.
Acetyl Protons: A characteristic singlet for the methyl protons of the two diacetate groups, expected around 2.0-2.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key expected signals would be:
Carbonyl Carbons: Resonances for the carbonyl carbons of the acetate (B1210297) groups, which are highly deshielded and appear significantly downfield (typically 168-172 ppm).
Aromatic and Olefinic Carbons: Signals for the sp²-hybridized carbons of the aromatic ring and the double bond (generally in the 110-150 ppm range).
Aliphatic Carbons: Resonances for the sp³-hybridized methylene carbons.
Methyl Carbons: A signal for the methyl carbons of the acetate groups, appearing in the upfield region of the spectrum.
A hypothetical data table for the primary NMR analysis is presented below, illustrating the type of information that would be obtained.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | Expected | Expected |
| Olefinic CH | Expected | Expected |
| Aliphatic CH₂ | Expected | Expected |
| Acetate CH₃ | Expected | Expected |
| Carbonyl C=O | N/A | Expected |
| Aromatic C-O | N/A | Expected |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the complex connectivity of a molecule like this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For instance, it would show correlations between adjacent aromatic protons and between olefinic and aliphatic protons in the dihydro-ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, such as the acetate methyl protons to their carbon atom.
Dynamic NMR Studies for Conformational Equilibria and Hindered Rotations
The dihydronaphthalene ring system is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be employed to investigate these conformational dynamics. By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for processes such as ring-flipping or hindered rotation around single bonds. While specific studies on this compound are not documented, DNMR is a powerful tool for understanding the flexibility and conformational preferences of such cyclic systems.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Analysis of Characteristic Vibrational Modes and Functional Group Identification
Both Infrared (IR) and Raman spectroscopy would provide complementary information for the structural characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum would clearly identify the key functional groups. A strong absorption band around 1760-1770 cm⁻¹ would be characteristic of the C=O stretch of the phenyl acetate groups. The C-O stretching vibrations of the ester linkages would appear in the 1200-1300 cm⁻¹ region. Additionally, C=C stretching vibrations for the aromatic ring and the olefinic bond would be observed in the 1450-1600 cm⁻¹ range, while C-H stretching vibrations would appear around 2850-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The C=C double bond stretching would also be Raman active.
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | ~1765 |
| Ester C-O | Stretch | ~1250 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
| Olefinic C=C | Stretch | ~1650 |
| Aromatic C-H | Stretch | >3000 |
Correlation with Computational Data for Comprehensive Vibrational Assignments
To achieve a more detailed and accurate assignment of the vibrational modes observed in the IR and Raman spectra, experimental data would be correlated with computational methods. Using techniques like Density Functional Theory (DFT), the vibrational frequencies and intensities for the optimized geometry of this compound can be calculated. This theoretical spectrum can then be compared with the experimental spectrum, allowing for a comprehensive and confident assignment of even complex vibrational modes in the fingerprint region. This approach helps to confirm the proposed structure and provides deeper insight into the molecule's vibrational properties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
No data available.
X-ray Crystallography for Solid-State Molecular Architecture
Bond Lengths, Bond Angles, and Torsion Angle Analysis
No data available.
Intermolecular Interactions and Crystal Packing
No data available.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Excited State Characterization
No data available.
Computational and Theoretical Investigations of 5,8 Dihydronaphthalene 1,4 Diyl Diacetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 5,8-Dihydronaphthalene-1,4-diyl diacetate and the distribution of its electrons. These calculations provide a detailed picture of the molecule's stability and intrinsic properties.
The precise geometry of this compound can be determined computationally through geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose. DFT methods, such as B3LYP, are often favored due to their balance of computational cost and accuracy. researchgate.netresearchgate.net For instance, in studies of related dihydronaphthalene molecules, the B3LYP-D3(BJ)/def2-TZVP level of theory has been successfully used to predict their structures. aip.org Ab initio methods, while more computationally intensive, can offer higher accuracy and are used to refine the understanding of molecular geometries. nih.govnih.gov These calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound, providing a foundational understanding of its structure.
| Method | Basis Set | Application |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, Electronic spectra nih.gov |
| DFT (B3LYP-D3(BJ)) | def2-TZVP | Structural prediction of dihydronaphthalenes aip.org |
| Ab initio (HF) | 6-31G(d), 6-31G(d,p) | Molecular structure and vibrational frequencies researchgate.net |
This table is interactive. Click on the headers to sort.
The flexibility of the dihydronaphthalene ring and the rotation of the diacetate groups mean that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule. This is achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometry. For substituted dihydronaphthalenes, theoretical calculations have been instrumental in understanding the conformational preferences of the non-aromatic ring. tandfonline.comrsc.org For example, studies on 1,4-dihydronaphthalene (B28168) have explored the interconversion between boat and chair-like forms of the dihydro ring. A similar approach for this compound would involve systematically varying key dihedral angles and calculating the corresponding energies to identify the global energy minimum and other low-energy conformers.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of this compound. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. ub.edu For this compound, the HOMO is expected to be localized on the electron-rich aromatic portion and the double bond of the dihydro ring, while the LUMO would likely be distributed over the carbonyl groups of the diacetate substituents. rsc.orgresearchgate.net This distribution would suggest that the molecule is susceptible to electrophilic attack at the aromatic ring and nucleophilic attack at the carbonyl carbons. The specific energies of the HOMO and LUMO can be calculated using DFT methods, providing quantitative predictions of the molecule's reactivity. nih.gov
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic character) |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic character) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
This table is interactive. Click on the headers to sort.
Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Validation Against Experimental Data
Computational methods can simulate various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the calculated structure.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.gov For dihydronaphthalene derivatives, such calculations can help in the assignment of complex spectra and in confirming the predicted conformation. tandfonline.com
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C=O stretches of the acetate (B1210297) groups, and ring vibrations. The agreement between the calculated and experimental spectra serves as a strong validation of the computed molecular geometry. researchgate.net
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway.
For example, if this compound were to undergo a reaction, such as hydrolysis of the ester groups, transition state calculations could be used to determine the energy barrier for the reaction and to visualize the geometry of the transition state. This information would provide a detailed understanding of the reaction mechanism at the molecular level. Such calculations have been applied to understand the thermal decomposition of related heterocyclic compounds. mdpi.com
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within the this compound molecule is a key determinant of its physical and chemical properties. Computational methods can be used to calculate the partial charges on each atom and to generate an electrostatic potential map.
The electrostatic potential map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the hydrogen atoms and the carbonyl carbon atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity.
Synthesis and Characterization of Substituted 5,8 Dihydronaphthalene 1,4 Diyl Diacetate Derivatives
Alkyl and Aryl Substituted Analogues (e.g., 6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate)
The introduction of alkyl and aryl substituents onto the 5,8-dihydronaphthalene-1,4-diyl diacetate scaffold can significantly influence its chemical and physical properties. A notable example is the synthesis of 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diyl diacetate, which proceeds through the corresponding diol, 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diol. ontosight.ai This diol precursor is a known compound with potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai
The general synthetic strategy for such analogues often involves a Diels-Alder reaction between a substituted 1,4-benzoquinone (B44022) and a corresponding diene. For instance, the reaction of 2,3-dimethyl-1,4-benzoquinone with 1,3-butadiene (B125203) would yield the 6,7-dimethyl-1,4,5,8-tetrahydronaphthalene-1,4-dione, which can then be reduced and aromatized to the dihydronaphthalene diol. Subsequent acetylation with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) affords the target diacetate.
Aryl-substituted analogues can be synthesized through similar Diels-Alder approaches or via cross-coupling reactions, such as the Suzuki or Stille coupling, on a suitably functionalized dihydronaphthalene precursor. The characterization of these compounds would involve detailed NMR analysis to confirm the positions of the alkyl or aryl substituents.
Table 1: Synthesis of 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diyl diacetate
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,3-dimethyl-1,4-benzoquinone, 1,3-butadiene | Diels-Alder reaction | 6,7-dimethyl-1,4,5,8-tetrahydronaphthalene-1,4-dione |
| 2 | 6,7-dimethyl-1,4,5,8-tetrahydronaphthalene-1,4-dione | Reducing agent (e.g., NaBH4), then acid workup | 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diol |
| 3 | 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diol | Acetic anhydride, pyridine | 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diyl diacetate |
Halogenated and Heteroatom-Containing Derivatives
The synthesis of halogenated derivatives of this compound can be achieved through various halogenation methods. For instance, bromination of related tetralone precursors has been successfully performed using N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.gov A similar approach could be envisioned for the dihydronaphthalene system, potentially allowing for regioselective bromination. Direct halogenation of the diol precursor followed by acetylation is another viable route.
The introduction of heteroatoms, such as nitrogen, sulfur, or oxygen, into the dihydronaphthalene framework leads to a diverse range of derivatives with potentially novel properties. The synthesis of such compounds often starts from appropriately substituted precursors. For example, a nitrogen-containing derivative could be synthesized from a nitro-substituted tetralone, which is then carried through the synthetic sequence of reduction, aromatization, and acetylation. nih.govresearchgate.netscienceopen.com Thia- and oxa-analogues could be prepared through multi-step syntheses involving the construction of the heterocyclic ring prior to the formation of the dihydronaphthalene core.
Table 2: Potential Synthetic Routes to Halogenated and Heteroatom-Containing Derivatives
| Derivative Type | Potential Synthetic Strategy | Key Reagents |
| Brominated | Electrophilic bromination of the diol precursor | N-Bromosuccinimide (NBS), H2SO4 |
| Chlorinated | Electrophilic chlorination | N-Chlorosuccinimide (NCS) |
| Nitrogen-containing | From a nitro-substituted precursor | SnCl2/HCl (for nitro reduction) |
| Sulfur-containing | From a thiol-substituted precursor | Standard protecting group chemistry and cyclization |
Unsymmetrical Diacetate Derivatives (e.g., mono-esters and unsymmetrical bis-esters)
The synthesis of unsymmetrical derivatives, such as mono-acetates and unsymmetrical bis-esters, requires selective functionalization of the two hydroxyl groups of the 5,8-dihydronaphthalene-1,4-diol precursor. Several methods for the selective mono-acylation of symmetrical and unsymmetrical diols have been developed and can be applied to this system. acs.orgacs.org
One common approach involves using a stoichiometric amount of the acylating agent at low temperatures to favor the formation of the mono-acylated product. Another strategy employs heterogeneous catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate, which can exhibit selectivity for one hydroxyl group over the other. acs.orgacs.org Enzymatic methods, utilizing lipases, can also provide high selectivity for mono-acylation.
Once the mono-acetate is isolated, the remaining free hydroxyl group can be reacted with a different acylating agent to produce an unsymmetrical bis-ester. This stepwise approach allows for the introduction of two different ester functionalities onto the dihydronaphthalene scaffold.
Table 3: Methods for the Synthesis of Unsymmetrical Diacetate Derivatives
| Product Type | Method | Key Features |
| Mono-acetate | Stoichiometric control | 1 equivalent of acylating agent, low temperature |
| Mono-acetate | Heterogeneous catalysis | e.g., NaHSO4·SiO2, allows for easy catalyst removal |
| Mono-acetate | Enzymatic acylation | High selectivity, mild reaction conditions |
| Unsymmetrical bis-ester | Stepwise acylation | Isolation of the mono-ester followed by a second acylation |
Stereoisomeric and Enantiomerically Pure Dihydronaphthalene Diacetate Derivatives
The 1,4-diol precursor to this compound possesses two stereocenters, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The synthesis of stereoisomerically pure derivatives is of significant interest for various applications.
Asymmetric synthesis provides a direct route to enantiomerically enriched dihydronaphthalene derivatives. For example, copper-catalyzed intramolecular reductive cyclization of tethered 1,3-dienes can produce chiral 1,2-dihydronaphthalene-1-ols with high enantioselectivity, which could potentially be adapted to synthesize 1,4-diols. acs.orgnih.govacs.org Chiral phosphoric acid-catalyzed Diels-Alder reactions have also been shown to yield enantiomerically enriched dihydronaphthalene-1,4-diols. researchgate.net
Alternatively, racemic mixtures of the diol can be resolved into their constituent enantiomers. This can be achieved through enzymatic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the mono-acetate from the unreacted diol. mdpi.com Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is another powerful technique for the separation of enantiomers. nih.govnih.gov Once the enantiomerically pure diol is obtained, it can be acetylated to the corresponding enantiopure diacetate without affecting the stereochemistry.
Table 4: Approaches to Stereoisomerically and Enantiomerically Pure Derivatives
| Approach | Method | Description |
| Asymmetric Synthesis | Chiral Catalysis | Use of a chiral catalyst (e.g., copper-based, phosphoric acid) to induce stereoselectivity in the formation of the dihydronaphthalene core. acs.orgnih.govacs.orgresearchgate.net |
| Resolution of Racemates | Enzymatic Resolution | A lipase (B570770) selectively acylates one enantiomer of the racemic diol, allowing for separation. mdpi.com |
| Resolution of Racemates | Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in HPLC. nih.govnih.gov |
Applications of 5,8 Dihydronaphthalene 1,4 Diyl Diacetate in Complex Molecule Synthesis
A Versatile Synthon for Naphthalene (B1677914) and Polycyclic Hydroaromatic Systems
5,8-Dihydronaphthalene-1,4-diyl diacetate serves as a valuable synthon for the synthesis of substituted naphthalenes and more complex polycyclic hydroaromatic systems. Its utility stems from the latent aromaticity of the dihydronaphthalene core, which can be revealed through controlled chemical transformations. A key synthetic strategy involves the Diels-Alder reaction, where the dihydronaphthalene system can act as a diene.
A notable application is in the synthesis of 5,8-dialkoxy-2-acetyl-3,4-dihydronaphthalenes, which are important precursors for chiral anthracyclines. rsc.org The synthesis commences with a Diels-Alder reaction between 1,3-butadiene (B125203) and p-benzoquinone to form the adduct, which is then converted to 5,8-diacetoxy-2-acetyl-3,4-dihydronaphthalene. rsc.org This intermediate can then undergo selective deacetylation, paving the way for the introduction of various alkoxy groups.
The general synthetic approach can be summarized in the following table:
| Step | Reaction | Key Reagents | Product |
| 1 | Diels-Alder Cycloaddition | 1,3-Butadiene, p-Benzoquinone | Diels-Alder adduct |
| 2 | Acetylation & Functionalization | Acetic anhydride (B1165640), etc. | 5,8-Diacetoxy-2-acetyl-3,4-dihydronaphthalene |
| 3 | Selective Deacetylation | Cs₂CO₃ in THF or K₂CO₃ in DMSO | Mono-deacetylated intermediate |
| 4 | Alkylation | Alkylating agents | 5,8-Dialkoxy-2-acetyl-3,4-dihydronaphthalenes |
This sequence highlights the strategic use of the diacetate as a masked diol, allowing for the manipulation of other parts of the molecule before revealing the hydroxyl groups for further functionalization.
Role in Cascade and Tandem Organic Reactions
While specific examples of cascade or tandem reactions directly employing this compound are not extensively documented in readily available literature, its structural motifs are amenable to such reaction sequences. The combination of a diene system and ester functionalities allows for the design of reactions where a single event triggers a series of subsequent transformations.
For instance, a hypothetical tandem reaction could involve a Diels-Alder reaction followed by an intramolecular cyclization or rearrangement, facilitated by the acetate (B1210297) groups or their hydrolysis products. Such a sequence would rapidly build molecular complexity from a relatively simple starting material. The development of such tandem processes is an active area of research in organic synthesis, aiming to improve efficiency by reducing the number of separate synthetic steps.
Contribution to the Construction of Natural Product Scaffolds (e.g., related to naphthazarins or other natural product precursors)
The 5,8-dihydronaphthalene-1,4-diol core, protected as the diacetate, is a direct precursor to the naphthazarin scaffold, which is a common motif in many biologically active natural products. Naphthazarins are 5,8-dihydroxy-1,4-naphthoquinones, and their synthesis often involves the oxidation of a hydroquinone (B1673460) precursor.
The synthesis of these scaffolds can be envisioned through a sequence starting from this compound. This would typically involve:
Diels-Alder reaction: To construct the basic carbon framework.
Aromatization: To form the naphthalene ring system.
Hydrolysis of the acetate groups: To reveal the free hydroxyl groups.
Oxidation: To generate the quinone functionality.
This strategic use of the diacetate allows for the preservation of the sensitive hydroquinone system in a protected form while other necessary chemical modifications are carried out. The selective deacetylation of related compounds, as demonstrated in the synthesis of anthracycline precursors, underscores the fine control that can be exerted over this scaffold. rsc.org
Development of Novel Organic Scaffolds with Defined Stereochemistry
The dihydronaphthalene core of this compound provides a platform for the development of novel organic scaffolds with well-defined stereochemistry. The Diels-Alder reaction, a primary method for forming this core, is known for its high degree of stereocontrol. wikipedia.org By carefully selecting the diene and dienophile, the relative stereochemistry of the resulting cyclohexene (B86901) ring can be precisely controlled.
Furthermore, the double bond within the dihydronaphthalene system and the acetate functionalities offer handles for subsequent stereoselective transformations. For example, dihydroxylation or epoxidation of the double bond can introduce new stereocenters. The development of stereodivergent synthetic methods allows for access to all possible stereoisomers of a target molecule, which is crucial for studying structure-activity relationships in medicinal chemistry. nih.govnih.gov While direct examples with this compound are not abundant, the principles of stereocontrolled synthesis are directly applicable to this versatile building block.
Emerging Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of dihydronaphthalene derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.gov A key transformation in the synthesis of the 5,8-dihydronaphthalene-1,4-diyl diacetate precursor, 5,8-dihydronaphthalene-1,4-diol, is the dearomatization of naphthalene (B1677914). nih.govresearchgate.net Modern methodologies are moving away from classical, often harsh, reduction methods towards more sustainable alternatives.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, increasing yields, and often reducing the need for harsh solvents. nih.govnih.gov In the context of naphthalene derivatives, microwave irradiation can significantly shorten reaction times for key steps like Diels-Alder reactions, which are fundamental for building the polycyclic core. wikipedia.orgresearchgate.netnih.govrsc.org This technique allows for rapid and uniform heating, minimizing the formation of byproducts compared to conventional heating methods. rsc.org The application of microwave energy to the dearomatization and subsequent functionalization steps for synthesizing the dihydronaphthalene core represents a promising area for creating more time- and energy-efficient synthetic protocols.
Biocatalysis: Biocatalysis offers an environmentally benign alternative for producing chiral diols, which are precursors to acetate (B1210297) derivatives. Rieske dioxygenase enzymes, for instance, are capable of catalyzing the cis-dihydroxylation of aromatic compounds to produce enantioenriched diols. mdpi.com While their application to aliphatic olefins is still an area of development, their known activity on aromatic rings suggests a potential biocatalytic route to chiral 5,8-dihydronaphthalene-1,4-diol. mdpi.com Furthermore, other biocatalysts like cytochrome P450 monooxygenases show promise in the selective oxyfunctionalization of C-H bonds, which could be harnessed for the synthesis of non-vicinal diols from alkane precursors. acs.org These enzymatic methods operate under mild conditions (room temperature and neutral pH) and avoid the use of toxic heavy metal catalysts, aligning perfectly with green chemistry objectives.
| Synthesis Approach | Key Advantages | Relevance to Dihydronaphthalene Diacetate |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced byproducts. rsc.org | Acceleration of dearomatization and functionalization steps. |
| Biocatalysis (e.g., Dioxygenases) | High stereospecificity, mild reaction conditions, environmentally friendly. mdpi.com | Potential for enantioselective synthesis of the diol precursor. |
Discovery of Novel Catalytic Transformations Involving the Dihydronaphthalene Diacetate Core
The dihydronaphthalene core is not merely a synthetic target but also a versatile scaffold for further chemical elaboration. Modern transition-metal catalysis provides a powerful toolkit for the functionalization of this structure, enabling the synthesis of a diverse range of complex molecules. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the dihydronaphthalene framework is a burgeoning area of research. rsc.orgchemrevlett.com The diene system within the 5,8-dihydronaphthalene core can be exploited in various transformations. For instance, palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes can produce highly functionalized spiro-compounds, demonstrating the ability to manipulate the aromatic system to install new functionalities. Furthermore, dihydronaphthalene derivatives bearing triflate or halide groups can readily participate in classic cross-coupling reactions like Suzuki-Miyaura and Heck reactions. These reactions allow for the introduction of aryl, vinyl, or alkyl substituents onto the core structure, providing access to a vast chemical space of novel compounds.
Other Transition-Metal Catalysis: Beyond palladium, other transition metals are being explored for novel transformations. Cobalt-catalyzed reactions, for example, have been used for the synthesis of substituted 1,2-dihydronaphthalenes through metalloradical activation, showcasing alternative mechanistic pathways to access these scaffolds. Similarly, rhodium(III)-catalyzed ring-opening additions offer another route to functionalized dihydronaphthalene derivatives. The exploration of these and other catalysts (e.g., iron, copper, nickel) could uncover new reaction pathways for C-H functionalization, asymmetric transformations, or cycloadditions, using the dihydronaphthalene diacetate core as a starting point.
| Catalytic System | Transformation Type | Potential Application |
| Palladium (Pd) | Suzuki-Miyaura, Heck, Dearomative Difunctionalization. | Introduction of diverse substituents (aryl, alkyl) for SAR studies. |
| Cobalt (Co) | Metalloradical Cyclization. | Synthesis of specifically substituted dihydronaphthalene isomers. |
| Rhodium (Rh) | Ring-Opening Addition. | Access to functionalized derivatives via alternative mechanisms. |
Advanced in situ Spectroscopic Monitoring of Reactions
To optimize synthetic routes and gain deeper mechanistic insight, researchers are increasingly turning to advanced spectroscopic techniques that can monitor reactions in real-time. Operando spectroscopy, which involves characterizing a catalyst or reaction mixture under actual working conditions, is particularly powerful. wikipedia.org
The synthesis of this compound involves key steps such as the catalytic hydrogenation or dearomatization of a naphthalene precursor. These transformations can be monitored using in situ methods to track the consumption of reactants, the formation of intermediates, and the appearance of the final product. Techniques such as on-line mid-infrared (mid-IR) spectroscopy have proven effective for real-time monitoring of hydrogenation reactions, providing an alternative to traditional off-line analysis and allowing for precise determination of the reaction endpoint. Similarly, integrating analytical tools like Fourier-transform infrared (FT-IR) spectroscopy and ultra-high-performance liquid chromatography (UHPLC) into automated flow reactor setups allows for rapid data acquisition and quantification of substrates, products, and potential inhibitors during catalytic processes like hydrogenation. This real-time data is invaluable for understanding catalyst deactivation, optimizing reaction conditions (temperature, pressure, flow rate), and ensuring reaction safety and reproducibility.
Machine Learning and AI-Driven Retrosynthesis and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling rapid and accurate prediction of reaction outcomes and the design of novel synthetic routes. These computer-aided synthesis planning (CASP) tools leverage vast databases of chemical reactions to propose retrosynthetic pathways for complex target molecules like this compound. researchgate.net
Furthermore, ML models can predict the likelihood of success for a given reaction, estimate yields, and even suggest optimal reaction conditions. This predictive power is enhanced by transfer learning, where a model trained on a large, general reaction dataset can be fine-tuned for more specific reaction classes, improving prediction accuracy even for smaller, more specialized datasets. The application of these AI tools can dramatically reduce the time and experimental effort required to develop and optimize a synthetic route to this compound, accelerating the discovery of its potential applications. There are already examples of machine learning models being developed to predict properties of naphthalene systems, indicating the feasibility of applying these approaches to this class of compounds.
Exploration of Supramolecular Assembly based on Dihydronaphthalene Diacetate Frameworks
Supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid, three-dimensional structure of the this compound core makes it an intriguing candidate for designing novel supramolecular assemblies and crystalline materials.
The spatial arrangement of molecules in the solid state is dictated by a subtle interplay of non-covalent forces, including hydrogen bonding, π-π stacking, and C-H···O or C-H···π interactions. Crystal structure analysis of related dihydronaphthalene derivatives reveals the importance of these interactions in directing their crystal packing. The diacetate functional groups on the this compound molecule are capable of acting as hydrogen bond acceptors, while the C-H bonds of the aliphatic and aromatic portions of the scaffold can act as hydrogen bond donors.
By modifying substituents on the dihydronaphthalene framework, it may be possible to program the self-assembly of these molecules into specific architectures (e.g., layers, channels, or porous networks) through a process known as crystal engineering. nih.govnih.gov This control over solid-state structure could lead to the development of new functional materials with tailored properties, such as for molecular recognition, separation, or catalysis.
Q & A
Q. What are the optimal synthetic routes for preparing 5,8-dihydronaphthalene-1,4-diyl diacetate, and how do reaction conditions influence yield?
The compound can be synthesized via esterification of 1,4-dihydroxynaphthalene derivatives with acetic anhydride under acidic catalysis. Evidence from adamantylation reactions of 1,4-dihydroxynaphthalene (I) shows that trifluoroacetic acid is effective for activating hydroxyl groups, though diketone byproducts may form under prolonged reaction times . Key parameters include temperature control (40–60°C), stoichiometric excess of acetylating agents, and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the diacetate product.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR are critical for confirming esterification and detecting diketone tautomers, as observed in adamantylation studies .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in related diacetate structures .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as seen in structurally similar compounds .
Q. What safety protocols are essential when handling diacetate derivatives in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (based on hazards for analogous compounds like 1,5-dihydroxynaphthalene) .
- Ventilation : Use fume hoods to mitigate inhalation risks, as diacetates may release acetic acid vapors during decomposition.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
Advanced Research Questions
Q. How do tautomeric equilibria (e.g., diketone vs. diol forms) complicate structural analysis of 5,8-dihydronaphthalene derivatives?
Adamantylation studies reveal that 1,4-dihydroxynaphthalene derivatives can tautomerize to diketones under acidic conditions, leading to ambiguous NMR signals. For example, NMR of 2-(1-adamantile)-1,4-dihydroxynaphthalene shows splitting peaks due to keto-enol tautomerism . To resolve this, low-temperature NMR (-40°C) or X-ray crystallography is recommended to stabilize one tautomeric form. Computational methods (DFT) can also predict dominant tautomers under specific conditions.
Q. What thermodynamic data are critical for predicting the stability and reactivity of this compound?
- Enthalpy of Vaporization () : Determines volatility during high-temperature reactions.
- Heat Capacity () : Essential for modeling energy changes in catalytic processes. NIST thermochemistry databases provide benchmarks for similar naphthalene derivatives, though experimental validation via differential scanning calorimetry (DSC) is advised .
Q. How do steric and electronic effects influence the regioselectivity of catalytic reactions involving diacetate substrates?
In copper-catalyzed propargylic amination, bulky ester groups (e.g., 2,2-dimethylpropanoate) hinder nucleophilic attack at specific positions, favoring 1,6-enyne formation. Steric maps derived from crystal structures (e.g., using Mercury software) help predict reactive sites . Electronic effects are probed via Hammett studies, where electron-withdrawing acetate groups deactivate the aromatic ring toward electrophilic substitution.
Data Contradiction and Resolution
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and catalyst loading .
- Crystallography : Employ SHELXL for refining crystal structures, leveraging its robustness for small molecules .
- Safety Compliance : Follow Globally Harmonized System (GHS) codes for hazard communication, as outlined in SDS documents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
